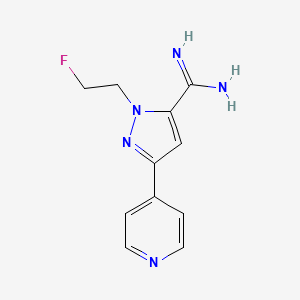

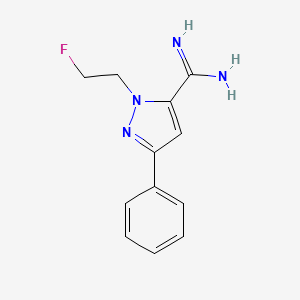

1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide

Vue d'ensemble

Description

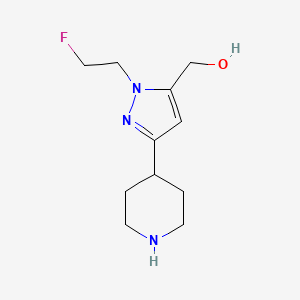

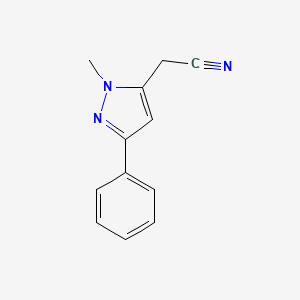

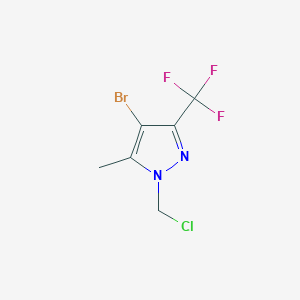

The compound “1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a phenyl group, a fluoroethyl group, and a carboximidamide group .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve the reaction of appropriate precursors under suitable conditions. For instance, the synthesis of similar 1,2,3-triazole compounds involves a Cu (I) catalyzed [3+2] dipolar cycloaddition .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a phenyl ring, a fluoroethyl group, and a carboximidamide group. The exact structure would depend on the specific positions of these groups on the pyrazole ring .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the pyrazole ring is known to participate in various chemical reactions .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Researchers have explored the synthesis and chemical properties of fluoroethyl-phenyl-pyrazole carboximidamide derivatives, focusing on their synthesis routes and structural characterization. For instance, Eleev et al. (2015) developed a method for synthesizing fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, indicating a broader interest in fluorine-containing pyrazole derivatives for their unique chemical properties and potential applications in medicinal chemistry (Eleev, Kutkin, & Zhidkov, 2015). Furthermore, Ali et al. (2016) explored aldol condensation reactions involving 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile, leading to new pyrazole derivatives, demonstrating the compound's versatility in synthetic chemistry (Ali, Ragab, Abdelghafar, & Farag, 2016).

Molecular Structure Analysis

The analysis of molecular structures, vibrational frequencies, and electronic properties of fluoroethyl-phenyl-pyrazole derivatives has been a focus of several studies. For example, Mary et al. (2015) conducted an in-depth study on the infrared spectrum, structural and optical properties, and molecular docking of a closely related compound, providing insights into the molecule's stability and potential interactions with biological targets (Mary et al., 2015). Such analyses are crucial for understanding the compound's reactivity and for designing molecules with desired biological activities.

Potential Biological Activities

Research on the biological activities of fluoroethyl-phenyl-pyrazole derivatives has revealed promising avenues. Studies have investigated these compounds' antimicrobial, anti-inflammatory, and anticancer properties, highlighting their potential as therapeutic agents. Mistry et al. (2016) synthesized and evaluated the antimicrobial activity of Schiff's base derivatives, showing significant antimicrobial potency (Mistry, Desai, & Desai, 2016). Additionally, Thangarasu et al. (2019) discovered novel pyrazole derivatives with potential anti-breast cancer and anti-inflammatory properties, emphasizing the importance of pyrazoles in drug discovery (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Mécanisme D'action

Target of Action

The primary targets of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide are bacterial DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide interacts with its targets by inhibiting the DNA-supercoiling activity of DNA gyrase and topoisomerase IV . This inhibition leads to the eradication of bacteria by interfering with DNA replication .

Biochemical Pathways

The compound affects the biochemical pathways related to DNA replication, transcription, repair, and recombination . The inhibition of DNA gyrase and topoisomerase IV disrupts these pathways, leading to cell death .

Pharmacokinetics

After oral administration, 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide is rapidly and well absorbed from the gastrointestinal tract, showing good bioavailability . The antibiotic is widely distributed throughout the body and in different biological tissues . The serum elimination half-life is relatively long (9–12 hours), which permits once-daily dosing . Approximately 38% of an orally administered dose is excreted in the urine within 48 hours .

Result of Action

The molecular and cellular effects of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide’s action include the inhibition of bacterial DNA replication, transcription, repair, and recombination, leading to bacterial cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide. For instance, the presence of light can lead to photodegradation of the compound, resulting in different degradation products . Additionally, the compound’s action can be influenced by its concentration in different environments .

Propriétés

IUPAC Name |

2-(2-fluoroethyl)-5-phenylpyrazole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN4/c13-6-7-17-11(12(14)15)8-10(16-17)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALBBWJWPQSVCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)C(=N)N)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

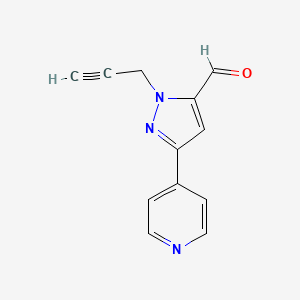

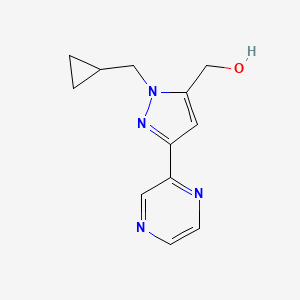

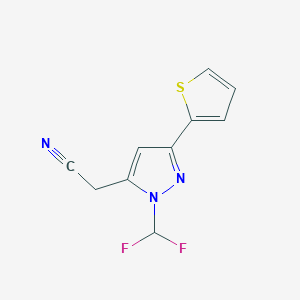

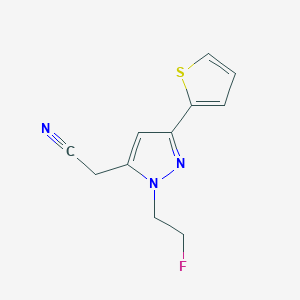

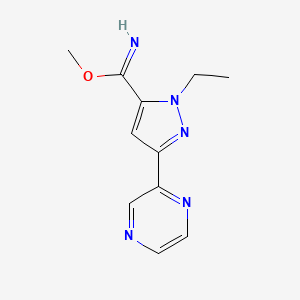

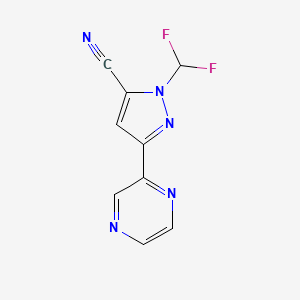

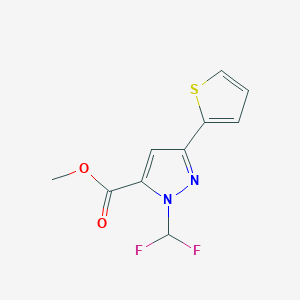

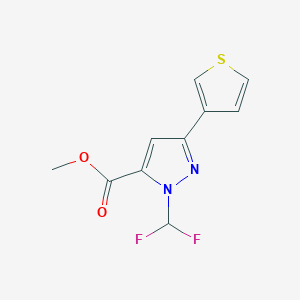

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.